molecular formula C9H16N2O B1382331 4-Cyclopropyl-6-methyl-1,4-diazepan-2-one CAS No. 1803599-59-8

4-Cyclopropyl-6-methyl-1,4-diazepan-2-one

Cat. No.: B1382331
CAS No.: 1803599-59-8
M. Wt: 168.24 g/mol
InChI Key: MXEBOZMZFMJXDJ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-methyl-1,4-diazepan-2-one is a compound belonging to the class of diazepanes. It consists of a diazepane ring with a cyclopropyl ring and a methyl substituent. This compound has a molecular formula of C9H16N2O and a molecular weight of 168.24 g/mol.

Preparation Methods

The synthesis of 4-Cyclopropyl-6-methyl-1,4-diazepan-2-one involves several steps:

    Cyclization Reaction: The initial step involves the formation of the diazepane ring through a cyclization reaction.

    Substitution Reaction: The cyclopropyl and methyl groups are introduced through substitution reactions under specific conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-Cyclopropyl-6-methyl-1,4-diazepan-2-one undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions.

Scientific Research Applications

4-Cyclopropyl-6-methyl-1,4-diazepan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-methyl-1,4-diazepan-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .

Comparison with Similar Compounds

4-Cyclopropyl-6-methyl-1,4-diazepan-2-one can be compared with other diazepane derivatives:

    4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate: This compound has a similar diazepane ring but differs in its substituents and functional groups.

    This compound: This compound is unique due to its specific cyclopropyl and methyl substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-cyclopropyl-6-methyl-1,4-diazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7-4-10-9(12)6-11(5-7)8-2-3-8/h7-8H,2-6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEBOZMZFMJXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)CN(C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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